3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and a morpholine moiety.
Properties
Molecular Formula |
C22H24ClN5O4S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24ClN5O4S/c1-15-24-21(14-22(25-15)28-9-11-32-12-10-28)26-16-3-5-17(6-4-16)27-33(29,30)18-7-8-20(31-2)19(23)13-18/h3-8,13-14,27H,9-12H2,1-2H3,(H,24,25,26) |
InChI Key |
AFXIVTARSFBIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Chloro-4-methoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloroanisole: A simpler compound with a similar chloro and methoxy substitution on the benzene ring.
Sulfanilamide: A sulfonamide compound with antimicrobial properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring that exhibit various biological activities.
Uniqueness
3-Chloro-4-methoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
